molecular formula C17H20N2O3 B6967593 N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide

N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B6967593
M. Wt: 300.35 g/mol
InChI Key: HZYCLDCXOWNUDM-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound that features a unique combination of a cyclobutyl amine, a phenoxymethyl group, and a furan carboxamide

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c18-17(8-4-9-17)12-19-16(20)15-13(7-10-21-15)11-22-14-5-2-1-3-6-14/h1-3,5-7,10H,4,8-9,11-12,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCLDCXOWNUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=C(C=CO2)COC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclobutyl Amine Formation: : The synthesis begins with the preparation of 1-aminocyclobutane. This can be achieved through the reduction of cyclobutanone oxime using hydrogen gas in the presence of a palladium catalyst.

  • Furan Carboxamide Formation: : The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with phenoxymethylamine to form 3-(phenoxymethyl)furan-2-carboxamide.

  • Final Coupling: : The final step involves coupling the 1-aminocyclobutylmethyl group with the 3-(phenoxymethyl)furan-2-carboxamide. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more robust and reusable catalysts to reduce costs.

    Solvent Recovery Systems: Implementing solvent recovery and recycling systems to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : Reduction of the carboxamide group can yield the corresponding amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure, which can fit into active sites of various enzymes.

    Receptor Binding Studies: Useful in studying receptor-ligand interactions in biological systems.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-aminocyclopropyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    N-[(1-aminocyclobutyl)methyl]-3-(phenylmethyl)furan-2-carboxamide: Similar structure but with a phenylmethyl group instead of a phenoxymethyl group.

Uniqueness

    Cyclobutyl Group: The presence of the cyclobutyl group provides unique steric and electronic properties, influencing the compound’s reactivity and binding affinity.

    Phenoxymethyl Group: This group enhances the compound’s ability to interact with aromatic systems, making it more versatile in various applications.

This detailed overview provides a comprehensive understanding of N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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